N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine
Description
N-(3-Chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine is a synthetic amine derivative featuring a 3-chlorobenzyl group attached to a propylamine chain terminated by a 1H-imidazole ring. This structure combines lipophilic (chlorobenzyl) and hydrophilic (imidazole) moieties, making it a candidate for diverse pharmacological applications. Its synthesis likely involves nucleophilic substitution or reductive amination between 3-(1H-imidazol-1-yl)propan-1-amine and 3-chlorobenzyl chloride under basic conditions, analogous to methods used for related compounds .
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-3-imidazol-1-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c14-13-4-1-3-12(9-13)10-15-5-2-7-17-8-6-16-11-17/h1,3-4,6,8-9,11,15H,2,5,7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRISRKTUDHSPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCCN2C=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Halogen-Substituted Benzyl Derivatives
a. N-(2-Chloro-6-Fluorobenzyl)-3-(1H-Imidazol-1-yl)propan-1-amine
- Structure : Substitutes the 3-chlorobenzyl group with a 2-chloro-6-fluorobenzyl moiety.
- Molecular weight: 267.73 g/mol .
b. N-(4-Fluorobenzyl)-3-(1H-Imidazol-1-yl)propan-1-amine
- Structure : Replaces chlorine with a para-fluorine on the benzyl ring.
- Impact: Fluorine’s electron-withdrawing nature reduces lipophilicity (logP ~1.8 vs.
Non-Aromatic Amine Substituents
a. N-(Cyclohexylmethyl)-3-(1H-Imidazol-1-yl)propan-1-amine
- Structure : Features a cyclohexylmethyl group instead of benzyl.
- Impact : Increased steric bulk and lipophilicity (logP ~3.0) may improve membrane permeability but reduce target specificity. Molecular weight: 249.38 g/mol .
b. N-Methanesulfonyl-3-(1H-Imidazol-1-yl)propan-1-amine
Heterocyclic and Hybrid Derivatives
a. N-(Pyrimidin-4-ylmethyl)-3-(3-Fluorophenyl)propan-1-amine
- Structure : Incorporates a pyrimidinylmethyl group and fluorophenyl chain.
- Impact : Demonstrates nitric oxide synthase inhibition (PDB: 4V3V), highlighting the role of aromatic and heterocyclic motifs in enzyme targeting .
b. N-(5-Methylfuran-2-ylmethyl)-3-(1H-Imidazol-1-yl)propan-1-amine
- Structure : Substitutes benzyl with a furan-based group.
- Marketed as a pharmaceutical intermediate .
Key Physicochemical Parameters
| Compound | Molecular Weight (g/mol) | Calculated logP | Water Solubility |
|---|---|---|---|
| N-(3-Chlorobenzyl)-... (Target) | 279.78 | ~2.5 | Moderate |
| N-(4-Fluorobenzyl)-... | 233.28 | ~1.8 | High |
| N-(Cyclohexylmethyl)-... | 249.38 | ~3.0 | Low |
| N-Methanesulfonyl-... | 219.27 | ~0.5 | Very High |
Notes: Chlorine in the target compound enhances lipophilicity, favoring blood-brain barrier penetration, while fluorine or sulfonyl groups improve solubility .
Future Studies :
- Biological Profiling : Evaluate the target compound’s antifungal, antibacterial, or enzyme-inhibitory activity.
- Pharmacokinetics : Assess bioavailability and metabolism in preclinical models.
- Structural Optimization : Explore hybrid derivatives (e.g., trifluoromethylimidazole) for enhanced stability and potency .
Q & A
Basic: What synthetic routes are available for N-(3-chlorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine, and how is purity validated?
Methodological Answer:
The synthesis typically involves coupling 3-(1H-imidazol-1-yl)propan-1-amine with 3-chlorobenzyl chloride via nucleophilic substitution. For example, analogous compounds are synthesized by reacting amines with halogenated aromatic precursors in polar aprotic solvents (e.g., acetonitrile or DMF) under reflux, often with a base like triethylamine (TEA) to scavenge HCl .
Validation:
- NMR Spectroscopy : Compare H and C NMR chemical shifts to confirm structural integrity. For instance, aromatic protons from the chlorobenzyl group appear at δ 7.2–7.4 ppm, while imidazole protons resonate at δ 7.6–8.1 ppm .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm .
- HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or solid-state packing?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is employed. Key steps include:
Crystal Growth : Use slow evaporation from a solvent mixture (e.g., dichloromethane/hexane).
Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion .
Refinement : Analyze intermolecular interactions (e.g., hydrogen bonds between imidazole N–H and chloride ions) to confirm packing motifs .
Example : A mercury(II) complex with a similar ligand showed tetrahedral coordination, validated by bond angles and torsional parameters .
Advanced: What in vitro assays are suitable for evaluating its enzyme inhibition potential?
Methodological Answer:
- α-Carbonic Anhydrase Inhibition : Adapt protocols from imidazole-containing sulfonamide studies. Use a stopped-flow CO hydration assay, monitoring pH changes. Include acetazolamide as a positive control .
- Kinase Inhibition (e.g., GSK-3β) : Perform fluorescence-based ADP-Glo™ assays with ATP concentrations near . Calculate IC values via dose-response curves (1 nM–10 µM) .
- Data Interpretation : Address contradictions (e.g., low solubility skewing IC) by validating results with orthogonal methods like SPR or ITC .
Advanced: How do structural modifications (e.g., halogen substitution) impact bioactivity?
Methodological Answer:
- SAR Studies : Replace the 3-chlorobenzyl group with fluorobenzyl or methylbenzyl analogs. Compare log (via shake-flask method) and binding affinity (SPR).
- Case Study : In trypanocidal N-myristoyltransferase inhibitors, replacing chlorine with fluorine improved metabolic stability but reduced target engagement .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions. For example, the chlorobenzyl group may occupy hydrophobic pockets in enzyme active sites .
Basic: How is metabolic stability assessed in preclinical studies?
Methodological Answer:
- Liver Microsomal Assays : Incubate the compound (1 µM) with human liver microsomes (HLM) and NADPH. Monitor depletion over 60 minutes via LC-MS/MS. Calculate half-life () and intrinsic clearance () .
- CYP450 Inhibition : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to assess IC values .
Advanced: Can this compound act as a ligand in coordination chemistry?
Methodological Answer:
- Synthesis of Metal Complexes : React with metal salts (e.g., HgBr) in ethanol/water. Isolate complexes via precipitation or column chromatography.
- Characterization :
- UV-Vis : Compare λ shifts upon metal binding.
- EPR : Detect unpaired electrons in paramagnetic complexes (e.g., Cu) .
- SCXRD : Confirm coordination geometry (e.g., tetrahedral Hg complexes with N-donor ligands) .
Basic: How are discrepancies in NMR data resolved during structural elucidation?
Methodological Answer:
- Decoupling Experiments : Suppress coupling in H NMR (e.g., distinguish imidazole protons from aromatic signals).
- 2D NMR : Use HSQC to correlate H–C signals and NOESY to confirm spatial proximity (e.g., benzyl and imidazole groups) .
- Deuterium Exchange : Identify exchangeable protons (e.g., amine NH) by comparing DO-shaken vs. standard spectra .
Advanced: What challenges arise during scale-up synthesis, and how are they mitigated?
Methodological Answer:
- Catalyst Recovery : For Pd-catalyzed steps (e.g., Sonogashira coupling), use polymer-supported catalysts or aqueous biphasic systems to improve recyclability .
- Purification : Replace column chromatography with recrystallization (e.g., from ethyl acetate/hexane) for cost-effective scale-up .
- Yield Optimization : Adjust stoichiometry (e.g., excess 3-chlorobenzyl chloride) and monitor reaction progress via TLC .
Basic: How is isomeric purity ensured during synthesis?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using a Chiralpak® column and polar mobile phase (e.g., hexane/isopropanol).
- Stereoselective Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) .
Advanced: How can DFT calculations predict nonlinear optical (NLO) properties or electronic transitions?
Methodological Answer:
- Modeling Workflow :
- Optimize geometry at B3LYP/6-311++G(d,p).
- Calculate HOMO-LUMO gaps to predict charge-transfer transitions (e.g., imidazole-to-benzyl).
- Evaluate hyperpolarizability () for NLO applications .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to refine functional choices (e.g., CAM-B3LYP for charge-transfer states) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
